molecular formula C12H15BrF2O2 B14062116 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Cat. No.: B14062116
M. Wt: 309.15 g/mol
InChI Key: JKHIZRWBAYBKQW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The difluoromethoxy group can be introduced via etherification, where a suitable difluoromethoxy precursor reacts with the brominated intermediate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the intermediate compound reacts with an ethoxy precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can undergo oxidation reactions, where the aromatic ring or the alkyl side chains are oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can target the difluoromethoxy or ethoxy groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-methoxy-5-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-ethoxybenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.

Uniqueness

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C12H15BrF2O2

Molecular Weight

309.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

InChI

InChI=1S/C12H15BrF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3

InChI Key

JKHIZRWBAYBKQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCBr)OC(F)F

Origin of Product

United States

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